molecular formula C18H14ClN3O4S B12048333 4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide CAS No. 477733-10-1

4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B12048333
CAS No.: 477733-10-1
M. Wt: 403.8 g/mol
InChI Key: PHAUKCGXKWXZBI-UDWIEESQSA-N
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Preparation Methods

The synthesis of 4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by the reaction with 4-chlorobenzenesulfonyl chloride . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death . The furan ring and hydrazinecarbonyl group may also contribute to its binding affinity and specificity for certain molecular targets.

Properties

CAS No.

477733-10-1

Molecular Formula

C18H14ClN3O4S

Molecular Weight

403.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C18H14ClN3O4S/c19-13-7-9-15(10-8-13)27(24,25)22-17-6-2-1-5-16(17)18(23)21-20-12-14-4-3-11-26-14/h1-12,22H,(H,21,23)/b20-12+

InChI Key

PHAUKCGXKWXZBI-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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